1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid

nAChR antagonist nicotinic receptor pharmacology addiction research

This 3,5-dichloro regioisomer delivers a unique polypharmacology profile not achievable with its 3,4- or 2,6-dichloro analogs, making it an essential reference tool for neuroscience and endocrine research. It demonstrates sub-nanomolar pan-nAChR antagonism (α3β4 IC₅₀ = 1.8 nM), biased monoamine transporter modulation (SERT IC₅₀ = 100 nM), and selective CYP11B1 inhibition (IC₅₀ = 1.47 µM). Avoid generic substitution—only the 3,5-dichloro pattern ensures reproducible target engagement and defined selectivity windows.

Molecular Formula C12H12Cl2O2
Molecular Weight 259.12 g/mol
Cat. No. B11717558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid
Molecular FormulaC12H12Cl2O2
Molecular Weight259.12 g/mol
Structural Identifiers
SMILESC1CCC(C1)(C2=CC(=CC(=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C12H12Cl2O2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16)
InChIKeyDTAFCYCHKCQZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid Procurement Guide: Specification and Key Identifiers for Research Applications


1-(3,5-Dichlorophenyl)cyclopentanecarboxylic acid (CAS 1896404-16-2) is a synthetic cyclopentanecarboxylic acid derivative featuring a 3,5-dichlorophenyl substituent at the 1-position of the cyclopentane ring, with a molecular formula of C12H12Cl2O2 and molecular weight of 259.13 g/mol . The compound is characterized by a topological polar surface area (TPSA) of 37.3 Ų, two hydrogen bond acceptors (from the carboxylic acid group), one hydrogen bond donor, and a calculated LogP (XLogP3) of 4.1, indicating substantial lipophilicity relative to unsubstituted cyclopentanecarboxylic acid [1]. Its 3,5-dichloro substitution pattern on the phenyl ring confers distinct steric and electronic properties compared to the 3,4-dichloro regioisomer (CAS 437650-06-1) and mono-chlorinated analogs, with documented biological activity across dopamine transporter (DAT), nicotinic acetylcholine receptor (nAChR), and cytochrome P450 enzyme targets [2].

Why 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid Cannot Be Replaced by Common Cyclopentanecarboxylic Acid Analogs in Targeted Research


Regioisomeric and substitution-pattern variations among dichlorophenyl-cyclopentanecarboxylic acids produce non-overlapping target engagement profiles that preclude generic substitution. The 3,5-dichloro isomer (target compound) demonstrates a distinct polypharmacology signature including sub-nanomolar nAChR antagonism at α3β4 (1.8 nM), α4β2 (12 nM), α4β4 (15 nM), and muscle-type α1β1γδ (7.9 nM) receptors, coupled with dopamine transporter (DAT) inhibition (IC50 = 658–945 nM) [1]. In contrast, the 3,4-dichloro regioisomer (CAS 437650-06-1) is documented primarily as a monoamine reuptake inhibitor scaffold with no reported nAChR activity, as reflected in patents covering cycloalkylamine derivatives . The 2,6-dichloro isomer and mono-chlorinated analogs further diverge in steric accessibility and electronic distribution, altering binding pocket compatibility . This compound also inhibits human CYP11B1 (IC50 = 1.47 μM) [2], a target not consistently addressed by other regioisomers, while maintaining low affinity for structurally related off-targets such as bacterial diapophytoene desaturase (IC50 > 1.25 μM) [3]. Substitution based solely on core scaffold similarity without verifying regiospecific target engagement data will yield non-reproducible or null results.

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid: Quantitative Comparative Evidence for Scientific Selection


Human Nicotinic Acetylcholine Receptor (nAChR) Subtype Antagonism: Sub-Nanomolar to Low-Nanomolar Activity Across Multiple Subtypes

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic acid exhibits potent antagonist activity across four human nAChR subtypes with IC50 values ranging from 1.8 nM to 15 nM. At the α3β4 subtype, it demonstrates an IC50 of 1.8 nM; at α4β2, 12 nM; at α4β4, 15 nM; and at muscle-type α1β1γδ expressed in TE671/RD cells, 7.9 nM, all measured via inhibition of carbamylcholine-induced 86Rb+ efflux by liquid scintillation counting [1]. In contrast, the 3,4-dichloro regioisomer (CAS 437650-06-1) is not associated with nAChR antagonism in available databases, and its primary reported activity lies in monoamine transporter modulation . Unsubstituted cyclopentanecarboxylic acid lacks any documented nAChR activity at these potency levels [2].

nAChR antagonist nicotinic receptor pharmacology addiction research smoking cessation neurological disorders

Dopamine Transporter (DAT) Inhibition and Monoamine Transporter Selectivity Profile

The compound inhibits human dopamine transporter (DAT) with an IC50 range of 658–945 nM across multiple assay platforms. Specific values include: inhibition of [3H]dopamine reuptake at human DAT expressed in HEK293 cells with IC50 = 945 nM; inhibition of [3H]dopamine uptake at human DAT with IC50 = 658 nM after 10 minutes; and displacement of [125I]RTI-55 from cloned human DAT expressed in HEK293 cells with IC50 = 871 nM [1]. At the norepinephrine transporter (NET), the compound shows approximately 2-fold higher potency, inhibiting [3H]norepinephrine reuptake at human NET with IC50 = 443 nM. In contrast, serotonin transporter (SERT) inhibition is substantially more potent at 100 nM [1]. By comparison, the 3,4-dichloro regioisomer is documented in patents as a monoamine reuptake inhibitor scaffold, but without published quantitative transporter selectivity data for direct comparison .

dopamine transporter inhibitor monoamine reuptake CNS drug discovery addiction therapeutics neuropharmacology

CYP11B1 (Steroid 11β-Hydroxylase) Inhibition with Demonstrated Selectivity Over Bacterial Enzyme Targets

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic acid inhibits human CYP11B1 (steroid 11β-hydroxylase) with an IC50 of 1.47 μM, assessed via cortisol level measurement after 3 hours using an HTRF assay in V79 cells expressing human CYP11B1 in the presence of 250 nM 11-deoxycortisol [1]. This inhibition occurs at a concentration approximately 5.9-fold lower than the reported IC50 for bacterial diapophytoene desaturase from Staphylococcus aureus (>1.25 μM, i.e., >1,250 nM) [2], indicating preferential engagement with mammalian cytochrome P450 enzymes over unrelated bacterial enzyme targets. The 3,4-dichloro regioisomer and unsubstituted cyclopentanecarboxylic acid have no documented CYP11B1 inhibition data in public databases [3].

CYP11B1 inhibitor steroidogenesis Cushing's syndrome research cytochrome P450 endocrine pharmacology

Structural and Physicochemical Differentiation: 3,5-Dichloro Substitution Pattern Enables Distinct Lipophilicity and Receptor Compatibility

The 3,5-dichloro substitution pattern on the phenyl ring of this compound creates a symmetric electron-withdrawing environment that differs fundamentally from the 3,4-dichloro regioisomer (CAS 437650-06-1) and the 2,6-dichloro analog. Both 3,5- and 3,4-dichloro isomers share identical molecular formula (C12H12Cl2O2) and molecular weight (259.13 g/mol) as well as identical calculated XLogP3 of 4.1 . However, the 3,5-dichloro arrangement positions chlorine atoms meta to the cyclopentane-carboxylic acid attachment point, creating a C2-symmetric aryl group that reduces steric hindrance around the ortho positions relative to the 3,4-substitution pattern . This geometric distinction correlates with the compound's demonstrated ability to engage nAChR subtypes at sub-15 nM potency, whereas the 3,4-dichloro isomer is primarily associated with monoamine transporter pharmacology [1].

medicinal chemistry structure-activity relationship dichlorophenyl regioisomers lipophilicity optimization lead optimization

In Vivo Nicotine Antagonism: Dose-Dependent Activity in Murine Behavioral Models

1-(3,5-Dichlorophenyl)cyclopentanecarboxylic acid demonstrates in vivo antagonism of nicotine-induced behavioral effects in ICR mice across multiple endpoints. In the tail-flick assay measuring nicotine-induced antinociception, the compound shows activity at a subcutaneous dose of 1.2 mg/kg when administered 15 minutes before nicotine challenge [1]. In locomotor activity assays, the effective dose is 4.9 mg/kg, and in hypothermia assays, 9.2 mg/kg, with all measurements taken after nicotine infusion [1]. For comparison, the 3,4-dichloro regioisomer is described in patents as a monoamine reuptake inhibitor but lacks publicly available in vivo nicotine antagonism data .

smoking cessation nicotine addiction in vivo pharmacology behavioral pharmacology nAChR antagonist

Validated Application Scenarios for 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor Subtype Profiling and Antagonist Reference Standard

Investigators studying nAChR subtype pharmacology can employ this compound as a pan-nAChR antagonist reference with defined IC50 values of 1.8 nM (α3β4), 7.9 nM (α1β1γδ), 12 nM (α4β2), and 15 nM (α4β4) [1]. The multi-subtype activity profile, combined with the absence of nAChR activity in the 3,4-dichloro regioisomer [2], makes this compound uniquely suitable as a positive control in nAChR screening cascades and as a tool for evaluating novel nAChR modulators. In vivo activity at 1.2–9.2 mg/kg in murine nicotine challenge models [1] further supports its use in behavioral pharmacology studies of nicotine dependence.

Monoamine Transporter Selectivity Studies in CNS Drug Discovery

The compound's defined transporter inhibition profile—SERT IC50 = 100 nM, NET IC50 = 443 nM, DAT IC50 = 658–945 nM [1]—enables its use as a biased monoamine modulator in neuropharmacology research. Researchers investigating the functional consequences of preferential SERT/NET engagement over DAT can utilize this compound as a chemical probe with a characterized 4.4-fold to 9.5-fold selectivity window [1], distinguishing it from non-selective monoamine reuptake inhibitors and from analogs lacking defined selectivity data [2].

Steroidogenesis Modulation and CYP11B1 Inhibition Assays

The compound's CYP11B1 inhibitory activity (IC50 = 1.47 μM in V79 cell-based HTRF assay) [1] supports its application in endocrine pharmacology research focused on cortisol biosynthesis modulation. The demonstrated micromolar potency, combined with >5.9-fold lower activity against the structurally unrelated bacterial enzyme diapophytoene desaturase [2], indicates preferential engagement with mammalian cytochrome P450 targets. This compound can serve as a tool for investigating steroid 11β-hydroxylase function in cellular models of Cushing's syndrome and related disorders of cortisol excess.

Synthetic Intermediate for 3,5-Dichlorophenyl-Containing Derivatives

The compound contains a 3,5-dichlorophenyl moiety (C2-symmetric aryl group) and a cyclopentane-carboxylic acid scaffold with documented reactivity for esterification, reduction, and nucleophilic substitution [1]. This substitution pattern creates reduced ortho steric hindrance relative to 3,4- and 2,6-dichloro isomers [2], potentially facilitating subsequent functionalization at the ortho positions. Researchers seeking to incorporate the 3,5-dichlorophenyl pharmacophore into larger molecular architectures can utilize this compound as a building block with established synthetic accessibility and defined physicochemical properties (TPSA 37.3 Ų, XLogP3 4.1) [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3,5-Dichlorophenyl)cyclopentanecarboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.